molecular formula C13H8FN3O3 B11092697 1,6-Dihydropyridazine-3-carboxylic acid, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-

1,6-Dihydropyridazine-3-carboxylic acid, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-

Cat. No.: B11092697
M. Wt: 273.22 g/mol
InChI Key: AXDCIVOKTZAVCD-UHFFFAOYSA-N
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Description

1,6-Dihydropyridazine-3-carboxylic acid, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo- is a complex organic compound with a unique structure that includes a pyridazine ring, a carboxylic acid group, a cyano group, a fluorophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dihydropyridazine-3-carboxylic acid, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide salts.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Methylation: The methyl group can be added through alkylation reactions using methylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydropyridazine-3-carboxylic acid, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, cyanides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

1,6-Dihydropyridazine-3-carboxylic acid, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Dihydropyridazine-3-carboxylic acid, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dihydropyridazine-3-carboxylic acid derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group with varying functional groups.

    Cyano-substituted compounds: Molecules with cyano groups attached to different core structures.

Uniqueness

1,6-Dihydropyridazine-3-carboxylic acid, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo- is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H8FN3O3

Molecular Weight

273.22 g/mol

IUPAC Name

5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C13H8FN3O3/c1-7-10(6-15)12(18)17(16-11(7)13(19)20)9-4-2-8(14)3-5-9/h2-5H,1H3,(H,19,20)

InChI Key

AXDCIVOKTZAVCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

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